molecular formula C16H14O B074753 Methyl styrylphenyl ketone CAS No. 1322-90-3

Methyl styrylphenyl ketone

Cat. No.: B074753
CAS No.: 1322-90-3
M. Wt: 222.28 g/mol
InChI Key: VNUWQZDEKYVXSI-KHPPLWFESA-N
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Description

Methyl styrylphenyl ketone, also known as trans-4-phenyl-3-buten-2-one, is a β-unsaturated ketone. This compound is characterized by the presence of a phenyl group attached to a butenone structure. It is widely used in various industrial applications and consumer products due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl styrylphenyl ketone can be synthesized through several methods. One common approach involves the aldol condensation of acetophenone with benzaldehyde, followed by dehydration. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as acidic or basic resins can be employed to facilitate the aldol condensation and subsequent dehydration steps. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl styrylphenyl ketone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or epoxides.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, epoxides.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl styrylphenyl ketone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is utilized in the production of fragrances, flavors, and other consumer products.

Mechanism of Action

The mechanism of action of methyl styrylphenyl ketone involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The compound’s β-unsaturated ketone structure allows it to participate in Michael addition reactions, which are crucial in many biochemical pathways. The molecular targets and pathways involved include enzymes and receptors that mediate its biological effects.

Comparison with Similar Compounds

Methyl styrylphenyl ketone can be compared with other similar compounds such as:

    Acetophenone: A simpler ketone with a phenyl group attached to a carbonyl group.

    Methyl vinyl ketone: Another β-unsaturated ketone with a simpler structure.

    Benzylideneacetone: A compound with a similar conjugated system but different substituents.

Uniqueness: this compound stands out due to its specific structure, which combines a phenyl group with a butenone moiety. This unique combination imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

1-[3-[(Z)-2-phenylethenyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-13(17)16-9-5-8-15(12-16)11-10-14-6-3-2-4-7-14/h2-12H,1H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUWQZDEKYVXSI-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC(=C1)/C=C\C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322-90-3
Record name Acetophenone, ar-styryl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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